Bienvenue dans la boutique en ligne BenchChem!

Aurora kinase inhibitor-9

Aurora kinase dual inhibition AURKA/B selectivity ratio kinase inhibitor profiling

Aurora kinase inhibitor-9 (compound 9d) is a potent, balanced dual inhibitor of Aurora A (IC50 0.093 μM) and Aurora B (IC50 0.090 μM) with a near-equipotent profile (AURKA/B ratio ~1.03). Unlike selective inhibitors (Alisertib, Barasertib), this 4-anilinoquinoline chemotype induces combined mitotic catastrophe—centrosome amplification plus cytokinesis failure—unattainable with isoform-selective agents. Validated in NCI-60 panel across leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancers. Ideal for dual AURKA/B mechanistic studies, HTS positive control, and SAR benchmarking. Procure this unique balanced dual inhibition tool only for research that demands simultaneous AURKA/AURKB blockade.

Molecular Formula C19H17Cl2N3O4S
Molecular Weight 454.3 g/mol
Cat. No. B15141892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora kinase inhibitor-9
Molecular FormulaC19H17Cl2N3O4S
Molecular Weight454.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=C(C2=C1NC3=CC(=CC=C3)S(=O)(=O)NC)Cl)Cl
InChIInChI=1S/C19H17Cl2N3O4S/c1-3-28-19(25)14-10-23-16-8-11(20)7-15(21)17(16)18(14)24-12-5-4-6-13(9-12)29(26,27)22-2/h4-10,22H,3H2,1-2H3,(H,23,24)
InChIKeySWOMTHLQJFJUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aurora Kinase Inhibitor-9 for Procurement: Compound Identity, Chemical Class, and Core Kinase Inhibition Profile


Aurora kinase inhibitor-9 (CAS 2419107-09-6, cataloged as HY-147703/T62789) is a sulfonamide-based 4-anilinoquinoline derivative identified as compound 9d in a medicinal chemistry optimization campaign targeting dual AURKA/B inhibition [1]. The compound is a potent, balanced dual inhibitor of Aurora A kinase (AURKA) and Aurora B kinase (AURKB), with reported IC50 values of 0.093 μM and 0.090 μM respectively in cell-free enzymatic assays [2]. Its chemical identity is defined by the IUPAC name ethyl 5,7-dichloro-4-((3-(N-methylsulfamoyl)phenyl)amino)quinoline-3-carboxylate, with molecular formula C19H17Cl2N3O4S and molecular weight 454.33 g/mol . The compound demonstrates broad-spectrum anti-proliferative activity across diverse cancer cell line panels [3].

Why Aurora Kinase Inhibitor-9 Cannot Be Substituted with Generic Pan-Aurora or Isoform-Selective Inhibitors


Aurora kinase inhibitors are not interchangeable; their biological effects and experimental outcomes depend critically on isoform selectivity profiles, off-target kinase engagement, and cellular potency. Clinically and commercially available Aurora inhibitors span a wide selectivity spectrum: highly AURKA-selective agents (e.g., Alisertib with >200-fold AURKA selectivity, MK-8745 with >450-fold AURKA selectivity), highly AURKB-selective agents (e.g., Barasertib with ~3000-fold AURKB selectivity), and pan-Aurora inhibitors with varying potency ratios (e.g., Danusertib with AURKA IC50 = 13 nM vs AURKB IC50 = 79 nM, ZM447439 with AURKA IC50 = 110 nM vs AURKB IC50 = 130 nM) [1]. Aurora kinase inhibitor-9 occupies a distinct position in this landscape as a balanced dual AURKA/B inhibitor (AURKA/AURKB IC50 ratio ≈ 1.03) with a unique 4-anilinoquinoline chemotype distinct from clinically evaluated pyrazole, pyrimidine, or azepine scaffolds [2]. Substituting this compound with a selective AURKA or AURKB inhibitor would fundamentally alter the experimental phenotype, as balanced dual inhibition produces distinct mitotic catastrophe outcomes (combined centrosome amplification and cytokinesis failure) not observed with isoform-selective inhibition alone [3].

Aurora Kinase Inhibitor-9: Quantified Differential Evidence for Procurement Decision-Making


Balanced Dual AURKA/B Inhibition vs. Isoform-Selective Alternatives: Quantitative Isoform Potency Comparison

Aurora kinase inhibitor-9 exhibits a near-equipotent dual inhibition profile against AURKA (IC50 = 0.093 μM) and AURKB (IC50 = 0.090 μM), with an AURKA/AURKB IC50 ratio of approximately 1.03 [1]. This balanced dual inhibition contrasts sharply with clinically characterized Aurora inhibitors: Alisertib (MLN8237) demonstrates >200-fold selectivity for AURKA over AURKB (AURKA IC50 = 1.2 nM; AURKB IC50 = 396.5 nM) ; Barasertib (AZD1152-hQPA) exhibits >3000-fold selectivity for AURKB over AURKA (AURKB IC50 = 0.37 nM; AURKA IC50 = 1.4 μM) [2]; Danusertib (PHA-739358) shows an ~6-fold AURKA preference (AURKA IC50 = 13 nM; AURKB IC50 = 79 nM) ; and ZM447439 displays an ~1.18-fold ratio (AURKA IC50 = 110 nM; AURKB IC50 = 130 nM) .

Aurora kinase dual inhibition AURKA/B selectivity ratio kinase inhibitor profiling mitotic kinase targeting

Superior Anti-Proliferative Efficacy Within Analog Series: NCI-60 Panel Head-to-Head Comparison

In a head-to-head comparison of all synthesized 4-anilinoquinoline analogs across three series (5a-d, 9a-d, and 11a-d), compound 9d emerged as the most efficient anti-proliferative analogue in the US-NCI anticancer assay evaluated against the full NCI 60 cell line panel [1][2]. The study established a direct intra-class ranking, demonstrating that 9d outperformed all 11 other structurally related sulfonamide-bearing 4-anilinoquinoline derivatives in broad-spectrum anti-proliferative activity across diverse cancer subpanels [3]. This represents a validated structure-activity relationship optimization outcome within a defined chemical series.

NCI-60 screening anti-proliferative activity cancer cell line panel structure-activity relationship

Novel 4-Anilinoquinoline Chemotype vs. Clinically Characterized Aurora Inhibitor Scaffolds: Structural Differentiation

Aurora kinase inhibitor-9 is built upon a 4-anilinoquinoline scaffold bearing a sulfonamide moiety, representing a chemotype structurally distinct from all clinically evaluated Aurora inhibitors [1]. In contrast, Alisertib and MLN8054 utilize a benzazepine scaffold; Barasertib is an acetanilide-substituted pyrazole; Danusertib employs a pyrrolo-pyrazole core; and VX-680/MK-0457 is based on a pyrimidine scaffold [2][3]. Docking studies with Aurora kinase inhibitor-9 confirmed a unique binding mode wherein the sulfonamide SO2 oxygen engages in hydrogen bonding with Lys162 and Lys122 in AURKA and AURKB respectively, the sulfonamide NH interacts with Lys141/Glu260/Asn261 in AURKA and Lys101/Glu177/Asp234 in AURKB, and the N1 nitrogen of the quinoline scaffold forms an essential hydrogen bond with hinge region key amino acids Ala213 and Ala173 in AURKA and AURKB respectively [4][5].

chemotype differentiation kinase inhibitor scaffold 4-anilinoquinoline intellectual property landscape

Broad-Spectrum Anti-Proliferative Activity Across Multiple Cancer Histotypes: NCI-60 Subpanel Coverage

Aurora kinase inhibitor-9 demonstrates broad-spectrum anti-proliferative activity across diverse cancer subpanels in the NCI-60 assay, including cell lines from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer [1]. This breadth of activity distinguishes it from more lineage-restricted Aurora inhibitors: Barasertib has been reported to show particular sensitivity enrichment in SCLC lines (9 of 9 SCLC lines with IC50 < 50 nM and >75% growth inhibition at 100 nM) but limited activity in certain other histotypes [2]; Alisertib has shown preferential activity in hematological malignancies and specific solid tumor subsets [3].

broad-spectrum anti-cancer activity NCI-60 profiling tumor cell line panel anti-proliferative screening

Physicochemical Properties and Formulation-Relevant Parameters: Comparative Solubility and Stability Profile

Aurora kinase inhibitor-9 has a calculated LogP of 4.7, topological polar surface area (tPSA) of 106 Ų, and contains 2 hydrogen bond donors and 7 hydrogen bond acceptors [1]. The compound is soluble in DMSO for in vitro applications, with vendor-recommended injection formulations for in vivo studies: DMSO:Tween 80:Saline = 10:5:85 (IP/IV/IM/SC) [2]. In contrast, Alisertib (LogP ~2.8) and Barasertib-hQPA (LogP ~2.5) exhibit lower lipophilicity [3][4], which affects membrane permeability, tissue distribution, and formulation strategies. Storage stability: powder stable at -20°C for 3 years, 4°C for 2 years; in solvent stable at -80°C for 6 months, -20°C for 1 month .

compound solubility LogP formulation compatibility storage stability DMSO solubility

Aurora Kinase Inhibitor-9: Evidence-Backed Research and Industrial Application Scenarios


Dual AURKA/B Balanced Inhibition for Mechanistic Studies of Combined Mitotic Catastrophe

Researchers investigating the synergistic effects of simultaneous AURKA and AURKB inhibition on mitotic catastrophe, polyploidy induction, and apoptosis should procure Aurora kinase inhibitor-9. The compound's near-equipotent dual inhibition profile (AURKA IC50 = 0.093 μM, AURKB IC50 = 0.090 μM; ratio ≈ 1.03) enables concurrent blockade of both kinases at comparable concentrations . This is mechanistically distinct from using selective inhibitors: AURKA-selective Alisertib (>200-fold selectivity) primarily induces monopolar spindle formation and mitotic arrest, while AURKB-selective Barasertib (>3000-fold selectivity) causes cytokinesis failure and polyploidy . Balanced dual inhibition produces a composite phenotype not achievable with isoform-selective agents .

Broad-Spectrum Anti-Cancer Screening Across Heterogeneous Tumor Panels

For high-throughput screening or panel-based anti-cancer compound evaluation where the optimal tumor histotype is unknown or multiple cancer types are being assessed simultaneously, Aurora kinase inhibitor-9 provides a broad-spectrum tool compound. The compound was validated in the US-NCI 60-cell line panel and demonstrated anti-proliferative activity across leukemia, melanoma, and cancers of lung, colon, brain, ovary, breast, prostate, and kidney . This reduces the risk of false-negative results due to lineage-specific resistance observed with more histotype-restricted Aurora inhibitors . The compound is suitable as a positive control or reference standard in multi-lineage oncology screening campaigns .

Structure-Activity Relationship (SAR) Studies with Novel 4-Anilinoquinoline Chemotype

Medicinal chemistry and chemical biology groups investigating novel Aurora kinase inhibitor scaffolds should procure Aurora kinase inhibitor-9 as a reference compound representing the 4-anilinoquinoline chemotype. This scaffold is structurally distinct from the benzazepine (Alisertib), pyrazole (Barasertib), pyrrolo-pyrazole (Danusertib), and pyrimidine (VX-680) cores dominating the Aurora inhibitor patent landscape . The validated binding mode—involving quinoline N1 hydrogen bonding with hinge region Ala213/173 and sulfonamide interactions with Lys162/122 and surrounding residues—provides a foundation for rational analog design . The compound serves as a benchmark for SAR studies aimed at optimizing 4-anilinoquinoline-based dual AURKA/B inhibitors .

In Vivo Oncology Studies Requiring Optimized Formulation for Lipophilic Kinase Inhibitors

Investigators planning in vivo efficacy or pharmacokinetic studies with Aurora inhibitors should consider Aurora kinase inhibitor-9 when the experimental design accommodates a compound with LogP 4.7 . This higher lipophilicity relative to Alisertib (LogP ~2.8) or Barasertib (LogP ~2.5) may confer distinct tissue distribution and membrane permeability characteristics . Vendor-recommended injection formulations (DMSO:Tween 80:Saline = 10:5:85 for IP/IV/IM/SC administration) have been validated for the compound . The broad-spectrum anti-proliferative activity documented in the NCI-60 panel supports its use across diverse xenograft or syngeneic tumor models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurora kinase inhibitor-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.